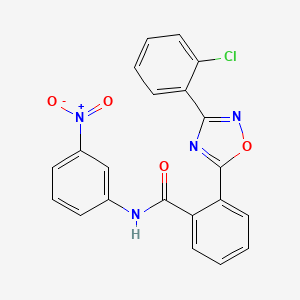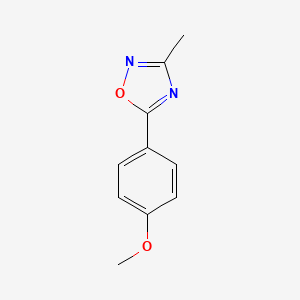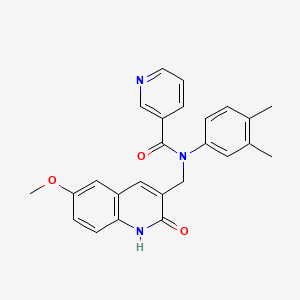
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor and blocking the ion channel. This results in a reduction in the influx of calcium ions into the neuron, which is necessary for the induction of LTP and synaptic plasticity.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play a crucial role in synaptic transmission and plasticity. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has also been shown to affect the expression of various genes and proteins involved in synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide is a potent and selective antagonist of the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has limited solubility in water and requires the use of organic solvents for its preparation, which can be toxic and affect the results of experiments.
Future Directions
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further research is needed to investigate the safety and efficacy of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide in clinical trials. Future studies could also focus on developing more potent and selective NMDA receptor antagonists based on the structure of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide. Additionally, the role of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide in modulating other neurotransmitter systems and its potential interaction with other drugs needs to be explored.
Synthesis Methods
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide can be synthesized by the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with 3,4-dimethylaniline and nicotinamide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and subsequent reduction to yield N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has been widely used as a research tool to investigate the role of the NMDA receptor in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has also been used to study the mechanisms of synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-6-7-21(11-17(16)2)28(25(30)18-5-4-10-26-14-18)15-20-12-19-13-22(31-3)8-9-23(19)27-24(20)29/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBCHNDJCYHGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

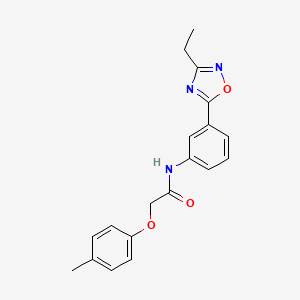

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)
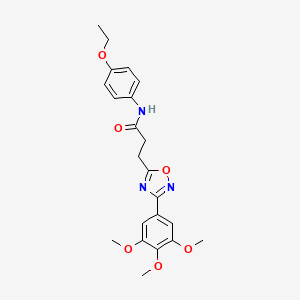
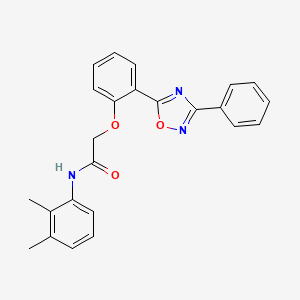
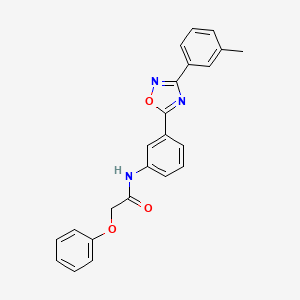
![3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705363.png)



![1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7705395.png)

